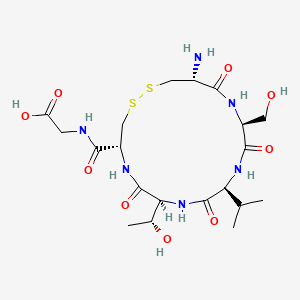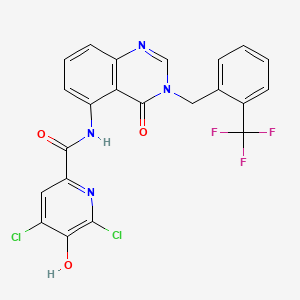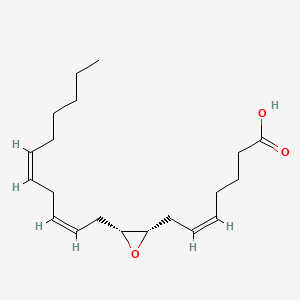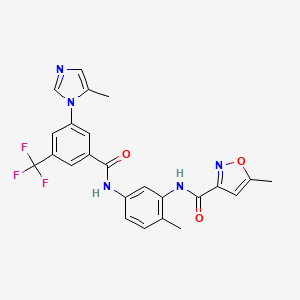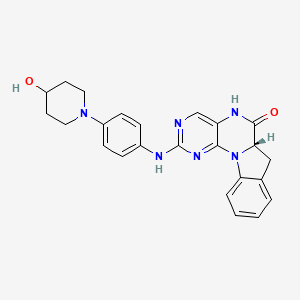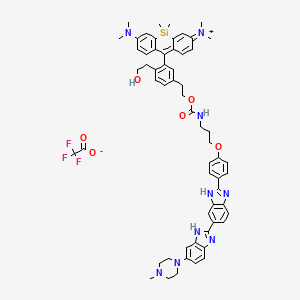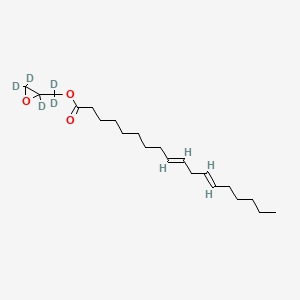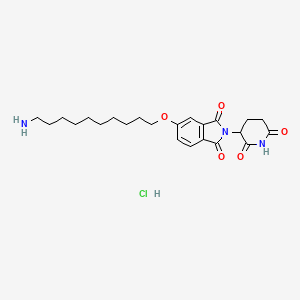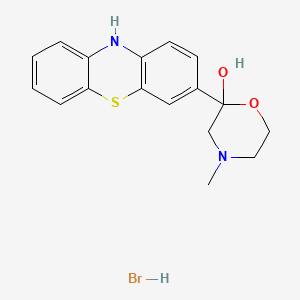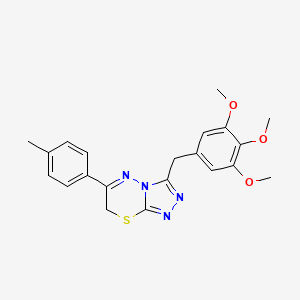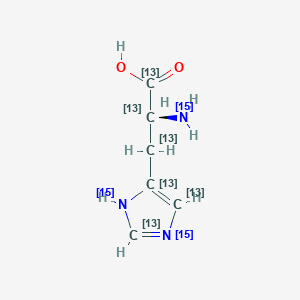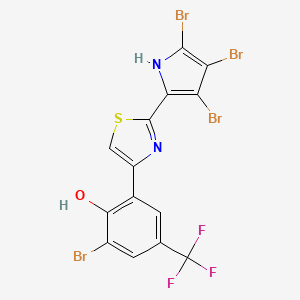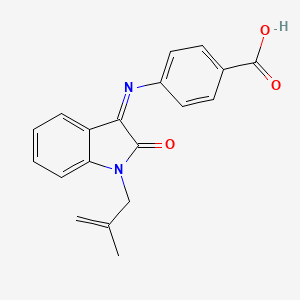
Antibacterial agent 164
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has shown significant efficacy against Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.09 mM . This compound also exhibits strong anti-biofilm formation properties, making it a promising candidate for combating bacterial infections and biofilm-related issues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 164 involves the design and molecular modeling of isatin-aminobenzoic acid hybrids. The reaction typically includes the condensation of isatin with aminobenzoic acid under controlled conditions to form the desired hybrid compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic route used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 164 undergoes various chemical reactions, including:
Condensation Reactions: Formation of the hybrid compound from isatin and aminobenzoic acid.
Substitution Reactions: Potential modifications on the aromatic ring to enhance antibacterial properties.
Common Reagents and Conditions:
Reagents: Isatin, aminobenzoic acid, suitable catalysts.
Conditions: Controlled temperature and pH, appropriate solvents.
Major Products: The primary product is the isatin-aminobenzoic acid hybrid, which exhibits antibacterial and antibiofilm activities .
Scientific Research Applications
Antibacterial agent 164 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying hybrid antibacterial agents and their synthesis.
Biology: Investigated for its efficacy against bacterial strains and biofilm formation.
Medicine: Potential therapeutic agent for treating bacterial infections, especially those involving biofilms.
Mechanism of Action
The mechanism of action of antibacterial agent 164 involves inhibiting the growth of bacterial cells and preventing biofilm formation. It targets specific bacterial enzymes and pathways, disrupting essential processes such as cell wall synthesis and protein production. This leads to the death of bacterial cells and inhibition of biofilm development .
Comparison with Similar Compounds
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis in bacteria.
Ciprofloxacin: Interferes with bacterial DNA replication.
Uniqueness: Antibacterial agent 164 stands out due to its dual action as both an antibacterial and antibiofilm agent. Its ability to inhibit biofilm formation is particularly significant, as biofilms are often resistant to conventional antibiotics. This makes it a valuable addition to the arsenal of antibacterial agents .
Properties
Molecular Formula |
C19H16N2O3 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-[[1-(2-methylprop-2-enyl)-2-oxoindol-3-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O3/c1-12(2)11-21-16-6-4-3-5-15(16)17(18(21)22)20-14-9-7-13(8-10-14)19(23)24/h3-10H,1,11H2,2H3,(H,23,24) |
InChI Key |
JVOWGCQBVCLVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)C(=O)O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


